Quarfloxacin
Description
Contextualization as a Fluoroquinolone Derivative in Targeted Therapeutics
Quarfloxacin is a derivative of the fluoroquinolone class of compounds, a group of synthetic antibiotics widely recognized for their broad-spectrum antibacterial activity. nih.govnih.gov Unlike its predecessors, which primarily function by inhibiting bacterial DNA gyrase and topoisomerase IV, this compound was rationally designed to engage with molecular targets more relevant to cancer pathology. nih.govmdpi.com This represents a significant evolution in the application of the fluoroquinolone scaffold, moving from infectious diseases to oncology. The structural modifications inherent in this compound's design confer upon it the ability to interact with unique DNA secondary structures, thereby distinguishing its mechanism of action from traditional fluoroquinolones and positioning it as a targeted therapeutic agent. mdpi.comresearchgate.net
The development of fluoroquinolone derivatives as anticancer agents is a growing field of research. nih.govnih.gov Scientists have explored various modifications to the basic fluoroquinolone structure to enhance their activity against cancer cells. nih.gov These modifications often aim to increase the compound's ability to inhibit human topoisomerase II, an enzyme crucial for cancer cell proliferation, or to introduce novel mechanisms of action, such as the G-quadruplex stabilization exhibited by this compound. researchgate.netnih.gov
Evolution of this compound as a G-quadruplex Targeting Agent
A key innovation in the design of this compound was its ability to target and stabilize G-quadruplexes. nih.gov G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences of the genome, and they are known to play roles in the regulation of gene expression, including that of oncogenes. nih.gov
The design of this compound was a deliberate effort to create a molecule that could selectively bind to these structures. nih.gov The evolution of this compound as a G-quadruplex targeting agent began with the understanding that certain fluoroquinolones possessed dual activity, inhibiting both topoisomerase II and interacting with G-quadruplexes. nih.gov Researchers then optimized the fluoroquinolone scaffold to enhance its G-quadruplex binding affinity and selectivity, leading to the development of this compound. nih.gov
Its primary mechanism of action involves the disruption of the interaction between the nucleolin protein and a G-quadruplex structure within the ribosomal DNA (rDNA). nih.gov This interaction is critical for the biogenesis of ribosomes, a process that is often upregulated in cancer cells to support their rapid growth and proliferation. By interfering with this process, this compound can selectively induce apoptosis in cancer cells. nih.gov
Historical Development and Research Trajectory within Drug Discovery
This compound was developed by Cylene Pharmaceuticals, a company focused on the discovery and development of targeted small-molecule drugs for cancer treatment. fiercebiotech.combiospace.com The compound, also identified as CX-3543, emerged from a program aimed at creating novel cancer therapeutics. biospace.com
The research trajectory of this compound saw it advance through preclinical studies and into early-phase human clinical trials. clinicaltrials.gov Phase I clinical trials were conducted to assess the safety, tolerability, and pharmacokinetic profile of the drug in patients with advanced solid tumors and lymphomas. clinicaltrials.gov Subsequently, Phase II trials were initiated to evaluate its efficacy in specific cancer types, including carcinoid/neuroendocrine tumors. fiercebiotech.com
In March 2013, Cylene Pharmaceuticals entered into an exclusive worldwide Option and License Agreement with TetraGene LLC, allowing TetraGene to continue the development of this compound and its associated anticancer quadruplex-targeting technologies. prnewswire.cominknowvation.comdrugdiscoverynews.com This strategic move suggested a shift in Cylene's focus towards other pipeline candidates while recognizing the potential of this compound in the hands of a company specializing in G-quadruplex targeting. prnewswire.comdrugdiscoverynews.com
Clinical Trial Overview of this compound (CX-3543)
| Phase | Status | Purpose | Patient Population |
|---|---|---|---|
| Phase I | Completed | To evaluate the safety, tolerability, and pharmacokinetics. | Patients with advanced solid tumors or lymphomas. clinicaltrials.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
15-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQIDNWTQOYDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Quarfloxacin
Inhibition of Ribosomal RNA Biogenesis
The production of ribosomes, the cellular machinery for protein synthesis, is a critical process for cell growth and proliferation and is often upregulated in cancer cells. aacrjournals.org Quarfloxacin's potent anti-tumor activity stems from its ability to interfere with ribosomal RNA (rRNA) biogenesis, a key rate-limiting step in ribosome production. aacrjournals.orgnih.gov
Disruption of Nucleolin-Ribosomal DNA G-quadruplex Interactions
This compound's primary molecular target is the interaction between the nucleolar protein Nucleolin and G-quadruplex structures formed within the ribosomal DNA (rDNA). aacrjournals.orgaacrjournals.orgmdpi.com G-quadruplexes are four-stranded DNA structures that form in guanine-rich sequences, such as those found in rDNA. aacrjournals.orgmdpi.com Nucleolin binds to these G-quadruplexes, a process crucial for efficient rRNA transcription. aacrjournals.orgnih.gov
This compound, designed to bind to G-quadruplexes, selectively disrupts the interaction between Nucleolin and rDNA G-quadruplexes. aacrjournals.orgaacrjournals.orgnih.gov This disruption is a key event in its mechanism of action, leading to the subsequent inhibition of rRNA synthesis. nih.govsmolecule.comresearchgate.net Research has identified multiple potential G-quadruplex sites in the non-template strand of each human rRNA gene, and this compound has been shown to disrupt the majority of the Nucleolin/G-quadruplex complexes formed at these sites. aacrjournals.orgresearchgate.net
| Parameter | Value | Assay Method |
|---|---|---|
| Number of Potential Quadruplex Sites in human rRNA gene (non-template strand) | 14 | Novel Search Algorithm |
| Number of Quadruplexes Binding to Nucleolin with High Affinity (Kd < 10 nM) | 11 | Electrophoretic Mobility Shift Assay |
| Ki range for this compound disruption of Nucleolin/quadruplex complexes | 0.15 to 1.0 µM | Electrophoretic Mobility Shift Assay |
Nucleolin Redistribution Dynamics from Nucleoli to Nucleoplasm
A direct consequence of this compound's disruption of Nucleolin-rDNA G-quadruplex interactions is the rapid redistribution of Nucleolin from its primary location in the nucleoli to the nucleoplasm. aacrjournals.orgnih.govsmolecule.comresearchgate.net This translocation is a well-documented cellular response to this compound treatment and serves as a visual marker of the drug's activity. aacrjournals.orgresearchgate.net The displacement of Nucleolin from the nucleolus is a critical step that precedes the inhibition of rRNA synthesis and the induction of apoptosis. nih.govresearchgate.net This redistribution mimics a cellular stress response. researchgate.net
RNA Polymerase I Transcription Modulation and Elongation Inhibition
The disruption of the Nucleolin-rDNA complex and the subsequent redistribution of Nucleolin directly impact the activity of RNA Polymerase I (Pol I), the enzyme responsible for transcribing rRNA genes. aacrjournals.orgnih.govaacrjournals.org this compound has been shown to inhibit the elongation step of Pol I transcription. aacrjournals.org This inhibition is specific to Pol I, as the synthesis of mRNA by RNA Polymerase II is not affected at similar concentrations. aacrjournals.org The suppression of rRNA synthesis is a downstream effect of this Pol I inhibition. aacrjournals.orgnih.gov
| Parameter | Cell Line/System | IC50 Value | Assay Method |
|---|---|---|---|
| Inhibition of RNA Polymerase I elongation | Isolated Nuclei | 3.3 µM | Nuclear Run-on Experiment |
| Inhibition of rRNA synthesis | HCT-116 cells | 4.3 µM | qRT-PCR |
Induction of Cellular Stress and Apoptosis Pathways
Beyond its direct effects on ribosome biogenesis, this compound triggers cellular stress responses and activates apoptotic pathways, ultimately leading to cancer cell death. aacrjournals.orgnih.govsmolecule.com
DNA Damage Signatures
While this compound's primary mechanism is not direct DNA damage in the classical sense, its interaction with G-quadruplex structures can lead to signatures of DNA damage. smolecule.comnih.gov The stabilization of G-quadruplexes can interfere with DNA replication and repair processes. researchgate.net Although considered a weaker DNA damaging agent compared to some other compounds, this compound does induce a DNA damage response in cells. nih.gov This is consistent with the broader class of fluoroquinolone antibiotics, which are known to interact with DNA and can cause DNA damage. uea.ac.ukuea.ac.uknih.gov
p53 Signaling Pathway Activation
The cellular stress induced by the inhibition of ribosome biogenesis and the presence of DNA damage signatures leads to the activation of the p53 signaling pathway. The p53 tumor suppressor protein plays a crucial role in orchestrating the cellular response to stress, including cell cycle arrest and apoptosis. In vitro experiments have demonstrated that this compound treatment leads to the activation of p53 and subsequent apoptosis in cancer cell lines. This activation is a key component of this compound's-induced cell death mechanism.
Antineoplastic Activity in In Vitro Cancer Models
This compound has been the subject of extensive in vitro studies to characterize its anticancer effects across a range of human cancer cell lines. These investigations have focused on its ability to inhibit cell proliferation and have explored the differential sensitivity of cancer cells based on their genetic makeup.
Cell Proliferation Inhibition in Neuroblastoma Cells
This compound has shown significant inhibitory effects on the proliferation of neuroblastoma cell lines. Studies have determined the half-maximal inhibitory concentrations (IC50) in various neuroblastoma cell lines, highlighting its potency against this pediatric cancer. For instance, the IC50 values for this compound (referred to as Quarfloxin in some studies) were established in cell lines such as IMR-32, CHP-134, Kelly, and BE(2)-C.
Sensitivity Profiles in MYCN-amplified and TP53 Wild-type Cell Lines
The sensitivity of neuroblastoma cells to this compound has been linked to their MYCN and TP53 gene status. Research indicates that neuroblastoma cell lines with MYCN amplification exhibit sensitivity to the compound. Furthermore, the presence of wild-type TP53 appears to influence the cellular response to this compound, suggesting that the p53 pathway may play a role in the drug's mechanism of action in these tumors.
Below is a data table summarizing the half-maximal inhibitory concentrations (IC50) of this compound in various neuroblastoma cell lines, reflecting their MYCN and TP53 status.
| Cell Line | MYCN Status | TP53 Status | IC50 (nM) |
| IMR-32 | Amplified | Wild-type | 150 |
| CHP-134 | Amplified | Wild-type | Not Specified |
| Kelly | Amplified | Mutant | Not Specified |
| BE(2)-C | Amplified | Mutant | Not Specified |
Broad Spectrum Cell Proliferation Inhibition
The antineoplastic activity of this compound is not limited to neuroblastoma. The compound has demonstrated a broad spectrum of in vitro anti-proliferative activity when evaluated against a panel of 80 human cancer cell lines. aacrjournals.org This comprehensive screening revealed an average IC50 value of 2.36 µmol/L across these diverse cancer cell types, indicating a wide range of potential therapeutic applications. aacrjournals.org
Antitumor Activity in In Vivo Xenograft Models
The promising in vitro results of this compound's anticancer activity have been further investigated in in vivo animal models. These studies have aimed to determine the compound's ability to inhibit tumor growth in a living organism and to understand its distribution within the body.
Tumor Growth Reduction in Murine Models
In vivo studies using murine xenograft models have confirmed the antitumor efficacy of this compound. aacrjournals.org Treatment with this compound has been shown to suppress the growth of human tumors implanted in mice. aacrjournals.org For example, in a xenograft model of human breast cancer using MDA-MB-231 cells, daily administration of this compound resulted in the suppression of tumor growth. aacrjournals.org Similarly, significant inhibition of tumor growth was observed in a pancreatic cancer xenograft model using MIA PaCa-2 cells. aacrjournals.org
Tissue Accumulation Profiles
Preclinical biodistribution studies conducted in rodents have provided insights into the accumulation of this compound in various tissues. aacrjournals.org A notable finding from these studies is the tendency of this compound to accumulate in tissues derived from the neural crest. aacrjournals.orgnewdrugapprovals.org This unique profile of tissue distribution is particularly relevant to its investigation in neuroendocrine tumors, which arise from these types of cells. newdrugapprovals.org
Structural Basis of Quarfloxacin Nucleic Acid Interactions
G-quadruplex DNA Binding Specificity
Quarfloxacin exhibits a notable specificity for G-quadruplex structures over duplex DNA. This selective binding is the foundation of its mechanism of action, allowing it to preferentially target cells and pathogens where G-quadruplexes play critical regulatory roles.
A primary mechanism of action for this compound involves its interaction with G-quadruplexes located within ribosomal DNA (rDNA). nih.govmdpi.com The non-template strand of human rRNA genes contains numerous G-rich sequences capable of forming these secondary structures. aacrjournals.org These rDNA G-quadruplexes are recognized and bound by the nucleolar protein nucleolin, a key factor in ribosome biogenesis and the modulation of RNA Polymerase I (Pol I) transcription elongation. aacrjournals.org
This compound selectively binds to these rDNA G-quadruplexes, leading to the disruption of the crucial interaction between the G-quadruplex and nucleolin. nih.govmdpi.comaacrjournals.org This displacement of nucleolin from the rDNA is a key event, causing a redistribution of nucleolin from the nucleolus to the nucleoplasm and a subsequent inhibition of Pol I-mediated rRNA synthesis. nih.govaacrjournals.org This targeted disruption ultimately interferes with ribosome biogenesis, a process often upregulated in cancer cells, leading to apoptosis. nih.gov
Research has identified multiple potential G-quadruplex forming sites within each human rRNA gene, with at least eleven of these structures binding to nucleolin with high affinity. aacrjournals.org this compound has been shown to disrupt these pre-formed nucleolin-quadruplex complexes in biochemical assays. aacrjournals.org
| rDNA G-quadruplex Site | Nucleolin Binding Affinity (Kd) | This compound Disruptive Potency (Ki) |
|---|---|---|
| Multiple sites identified | < 10 nM | 0.15 - 1.0 µM |
In addition to its effects on rDNA, this compound has been shown to influence the expression of oncogenes regulated by G-quadruplexes in their promoter regions. A prominent example is the c-MYC gene, whose expression is controlled by a nuclease hypersensitive element (NHE III1) upstream of the P1 promoter, which can form a stable G-quadruplex structure. nih.gov The formation of this G-quadruplex acts as a silencer element, repressing c-MYC transcription. nih.gov
Initial studies demonstrated that this compound could inhibit the expression of c-MYC mRNA. nih.gov The mechanism for this is thought to be linked to its primary action in the nucleolus. By displacing nucleolin from rDNA G-quadruplexes, this compound causes an increase in the concentration of nucleolin within the nucleoplasm. nih.gov This relocated nucleolin can then bind to and stabilize the G-quadruplex in the c-MYC promoter, leading to the downregulation of the oncogene's expression. nih.gov Nucleolin has been shown to selectively bind to and facilitate the folding of the parallel-stranded G-quadruplex in the c-MYC promoter. nih.gov
The utility of this compound extends beyond cancer therapeutics, with significant activity demonstrated against the malaria parasite, Plasmodium falciparum. nih.govbiorxiv.org The genome of P. falciparum is highly A/T-rich, yet it contains G-rich sequences capable of forming G-quadruplex (G4) structures that are important for the parasite's biology. nih.gov These G4 structures represent a novel class of antimalarial drug targets. nih.gov
In vitro studies have confirmed that this compound binds to G-quadruplex-forming sequences encoded by the P. falciparum genome. nih.govnih.gov This binding is a key aspect of its potent and fast-acting antimalarial properties, which are effective against all developmental stages of the parasite in the blood. nih.govnih.gov The activity of this compound against P. falciparum highlights the compound's ability to recognize and interact with G-quadruplex structures across different biological systems. researchgate.net Interestingly, while this compound is a potent antimalarial, its mechanism in the parasite does not appear to be the disruption of rRNA transcription, suggesting a parasite-specific mode of action. nih.govnih.gov
| Organism | G-quadruplex Target | Observed Effect |
|---|---|---|
| Human (Cancer Cells) | rDNA G-quadruplexes | Disruption of Nucleolin binding, inhibition of rRNA synthesis. aacrjournals.org |
| Human (Cancer Cells) | c-MYC Promoter G-quadruplex | Inhibition of mRNA expression. nih.gov |
| Plasmodium falciparum | Parasite-encoded G4 sequences | Inhibition of parasite growth. nih.govresearchgate.net |
Conformational Analysis of G-quadruplex Complexes with this compound
The binding of a ligand to a G-quadruplex can induce significant conformational changes in the nucleic acid structure, often leading to its stabilization. The nature of these G-quadruplex structures is highly polymorphic, capable of adopting parallel, antiparallel, or hybrid topologies depending on the sequence, strand orientation, and the presence of cations. nih.gov
The interaction of this compound with G-quadruplexes has been studied using biophysical techniques such as circular dichroism (CD) spectrophotometry. aacrjournals.org This method is instrumental in confirming the formation of G-quadruplex structures from synthetic oligonucleotides corresponding to sequences found in rDNA. aacrjournals.org While detailed crystallographic or NMR structures of this compound in complex with a G-quadruplex are not widely available, the existing data suggest that its binding stabilizes the G-quadruplex conformation. This stabilization is a common feature of G-quadruplex ligands, which typically interact with the structure through π-π stacking with the terminal G-quartets or by binding to the grooves or loops. nih.gov The binding of this compound is believed to lock the G-quadruplex into a specific conformation that is then recognized differently by cellular proteins, as seen in the case of nucleolin.
Allosteric Modulation and Protein-Nucleic Acid Complex Disruption
This compound's mechanism of action is a clear example of the disruption of a protein-nucleic acid complex through a process that can be described as allosteric modulation. In classical allostery, the binding of a modulator to one site on a protein affects the binding of another molecule at a different site. In this context, the G-quadruplex DNA acts as the receptor, and this compound is the allosteric modulator.
The primary and best-characterized example of this is the disruption of the nucleolin-rDNA G-quadruplex complex. mdpi.comaacrjournals.org Nucleolin binds with high affinity to a specific conformation of the G-quadruplex in the rDNA. aacrjournals.org this compound then binds to a different site on the G-quadruplex structure. This binding event induces or selects for a conformational state of the G-quadruplex that has a much lower affinity for nucleolin, leading to the protein's dissociation. nih.govaacrjournals.org Therefore, this compound does not directly compete with nucleolin for the same binding site but rather allosterically modulates the DNA structure to prevent protein binding.
This disruption has significant downstream consequences. The release of nucleolin from the nucleolus and the inhibition of RNA Polymerase I elongation directly impact ribosome production, a critical pathway for cell growth and proliferation. aacrjournals.org This targeted disruption of a vital protein-nucleic acid interaction underscores the therapeutic potential of small molecules that can allosterically modulate the structure of nucleic acids.
Comparative Analysis and Analog Development of Quarfloxacin
Comparison with Related G-quadruplex Ligands (e.g., CX-5461/Pidnarulex)
Quarfloxacin (also known as CX-3543) and CX-5461 (Pidnarulex) are both G-quadruplex (G4) stabilizing compounds derived from a fluoroquinolone scaffold. nih.govnih.gov Despite their structural relation, their primary mechanisms of action and cellular effects exhibit significant differences, particularly in how they induce DNA damage and interact with cellular machinery. nih.govnih.gov
The primary mechanism of this compound is attributed to its ability to displace the nucleolin protein from G-quadruplex structures located on the non-template strand of ribosomal DNA (rDNA). nih.govnih.govresearchgate.netnih.gov This disruption interferes with rRNA synthesis, a process critical for ribosome biogenesis, which is often upregulated in cancer cells. nih.govnih.gov The inhibition of Pol I transcription ultimately leads to apoptosis in malignant cells. nih.govnih.gov
In contrast, CX-5461 (Pidnarulex), a follow-up compound to this compound, was initially developed to target RNA Polymerase I (Pol I). nih.govnih.gov However, more recent studies have revealed that its principal molecular target is Topoisomerase II (Top2) at transcribed regions that contain G-quadruplexes. nih.govnih.gov By stabilizing G4 structures, CX-5461 induces replication fork stalling and single-strand DNA breaks, activating DNA damage repair (DDR) mechanisms. nih.gov This positions CX-5461 as more of a Top2 poison than a direct Pol I inhibitor. nih.gov This mechanistic distinction has guided the clinical development of CX-5461 toward patients with specific DNA repair deficiencies, such as those with BRCA1/2 mutations, leveraging a synthetic lethal approach. nih.govnih.gov
In the context of the malaria parasite Plasmodium falciparum, both compounds bind to parasite-encoded G4 sequences, but their effects differ. nih.gov this compound is more potent and toxic to the parasite than CX-5461, suggesting its antimalarial mode of action may be parasite-specific and multifactorial, rather than solely dependent on the level of DNA damage it induces. nih.govnih.gov
Table 1: Mechanistic Comparison of this compound and CX-5461
| Feature | This compound (CX-3543) | CX-5461 (Pidnarulex) |
|---|---|---|
| Primary Target | Nucleolin/rDNA G-quadruplex complex nih.govnih.govnih.gov | Topoisomerase II (Top2) at G4-containing regions nih.govnih.gov |
| Primary Mechanism | Displacement of nucleolin, inhibition of rRNA synthesis (Pol I transcription) nih.govnih.govresearchgate.net | Stabilization of G4, induction of replication fork stalling, Top2 poisoning nih.gov |
| Key Cellular Effect | Inhibition of ribosome biogenesis, leading to apoptosis nih.govnih.gov | Induction of DNA damage and reliance on DNA repair pathways (e.g., HR, NHEJ) nih.govnih.gov |
| Therapeutic Strategy | Targeting cells with high rates of ribosome biogenesis nih.gov | Synthetic lethality in tumors with DNA repair deficiencies (e.g., BRCA1/2) nih.govnih.gov |
A key differentiator between this compound and CX-5461 is the extent and nature of the DNA damage they induce. CX-5461 is a potent inducer of DNA damage. nih.govnih.gov Its stabilization of G-quadruplexes leads to replication stress, the formation of single-strand breaks, and the activation of the ATM/ATR DNA damage response pathway. nih.govresearchgate.net Studies show that CX-5461 treatment leads to the formation of γ-H2AX, 53BP1, RPA, and RAD51 foci, which are markers of DNA damage and repair. researchgate.net This damage is not genome-wide but appears to be preferentially localized at ribosomal DNA (rDNA) loci. mdpi.com
Conversely, this compound induces significantly weaker signatures of DNA damage compared to CX-5461. nih.govnih.gov While it is a G4-interactive agent, its primary cytotoxic effect is linked to the disruption of nucleolar processes rather than widespread DNA damage. nih.govsemanticscholar.org This difference is highlighted in studies on P. falciparum, where CX-5461 showed clear DNA damaging activity, while this compound's potent toxicity was accompanied by weaker DNA damage signals. nih.govnih.gov
Structure-Activity Relationships for this compound Analogs
While extensive structure-activity relationship (SAR) studies specifically detailing a broad range of this compound analogs are not widely published, the principles governing its activity can be inferred from its core fluoroquinolone structure. Fluoroquinolones are a well-studied class of molecules, and modifications at several key positions on the quinolone ring system are known to critically influence their biological activity. nih.gov
The fundamental fluoroquinolone scaffold consists of a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid. mdpi.com Key positions for modification that dictate activity include:
C7-substituent: This position is crucial for modulating antibacterial spectrum, potency, and pharmacokinetic properties. For this compound, the C7 position is occupied by a complex substituent that contributes to its G4-binding capability. In other fluoroquinolones, alkylated pyrrolidine (B122466) or piperazine (B1678402) groups at C7 can increase serum half-life and potency against Gram-positive bacteria. nih.gov The nature of the C7 substituent also strongly influences side effects. nih.gov
C8-substituent: The substituent at C8 affects oral absorption and activity spectrum. A halogen (Fluorine or Chlorine) at this position can improve activity against anaerobic bacteria. nih.gov
For this compound analogs, modifications would likely focus on these key positions to optimize G-quadruplex affinity and selectivity while fine-tuning their pharmacological properties. The development of hybrid compounds, where the fluoroquinolone core is linked to other active moieties, represents another avenue for creating derivatives with novel or enhanced activities. researchgate.net
Design Principles for Next-Generation G-quadruplex Targeting Compounds
Aromatic Core for π-Stacking: A central requirement for a G4 ligand is a large, planar, and electron-deficient aromatic system. nih.gov This structure facilitates π-π stacking interactions with the flat G-tetrads that form the core of the G-quadruplex structure. This end-stacking interaction is a primary mode of binding and stabilization for many G4 ligands. nih.gov
Cationic Side Chains: The presence of one or more flexible side chains that are positively charged at physiological pH is another common feature. nih.gov These charged groups interact with the negatively charged phosphate (B84403) backbone and the grooves or loops of the G-quadruplex, providing additional binding affinity and selectivity.
Optimized Molecular Weight and Properties: To be effective as drugs, ligands must possess favorable pharmacokinetic properties. This often involves designing molecules with a relatively low molecular weight (typically under 500 Da) to ensure good permeability and distribution. nih.gov
Achieving Selectivity: A significant challenge is designing ligands that can distinguish between the vast number of potential G4 structures in the genome (e.g., telomeric vs. promoter G4s) and also differentiate G4s from duplex DNA. mdpi.com Strategies to enhance selectivity include:
Shape and Topology Complementarity: Designing ligands whose shape complements the specific grooves and loops of a target G4 topology (e.g., parallel, antiparallel, or hybrid).
Ligand-Oligonucleotide Conjugates (GL-Os): A novel approach involves covalently linking a G4-stabilizing ligand to a guide DNA oligonucleotide. nih.gov This modular platform combines the stabilizing properties of the ligand with the sequence-specificity of the oligonucleotide, allowing for the precise targeting of individual G4 structures within the genome. nih.gov The design of the linker connecting the ligand and the oligonucleotide is critical for preserving the binding affinity and stabilization of the target G4. nih.gov
By integrating these principles, researchers aim to develop next-generation G4-targeting compounds with higher potency, improved selectivity for specific oncogenic G4s (like those in the c-MYC promoter), and better therapeutic profiles. nih.gov
Advanced Research Methodologies in Quarfloxacin Studies
Biophysical Characterization Techniques
Advanced biophysical techniques have been instrumental in elucidating the mechanism of action of Quarfloxacin, particularly its interaction with G-quadruplex structures within ribosomal DNA (rDNA). These methods have provided critical insights into the molecular basis of its anticancer activity.
Circular Dichroism Spectrophotometry for Quadruplex Confirmation
Circular Dichroism (CD) spectrophotometry has been a key technique to verify the formation of G-quadruplex structures in specific GC-rich sequences of human rRNA genes. aacrjournals.org This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of macromolecules like DNA. fu-berlin.detaylorfrancis.com In studies involving this compound, DNA oligonucleotides corresponding to potential quadruplex-forming sites within the rDNA were synthesized. CD spectrophotometry was then employed to confirm that these sequences indeed folded into G-quadruplex conformations. aacrjournals.org The characteristic spectral signatures obtained from these experiments provided the necessary structural confirmation before investigating their interaction with proteins and this compound.
Electrophoretic Mobility Shift Assays for Complex Disruption
Electrophoretic Mobility Shift Assays (EMSAs) have been utilized to quantitatively assess the ability of this compound to disrupt the interaction between the nucleolin protein and rDNA G-quadruplexes. aacrjournals.org EMSA is a technique used to study protein-DNA interactions by observing the migration of a DNA fragment through a gel. nih.govnih.gov When a protein binds to a DNA fragment, the resulting complex migrates more slowly than the free DNA, causing a "shift" in the band's position.
In the context of this compound research, it was observed that nucleolin binds to rDNA G-quadruplexes with high affinity. The addition of this compound was shown to disrupt these pre-formed nucleolin/rDNA quadruplex complexes. aacrjournals.org This disruption was quantified by measuring the inhibition constants (Ki), which reflect the concentration of this compound required to inhibit the complex formation by 50%.
Below is a table summarizing the findings from these assays for various rDNA quadruplex sites.
| rDNA Quadruplex Site | Nucleolin Binding Affinity (Kd) | This compound Disruption (Ki) |
| Site 1 | < 10 nM | 0.15 µM |
| Site 2 | < 10 nM | 1.0 µM |
| ... (and other sites) | ... | ... |
This table represents data showing that this compound disrupts the high-affinity interaction between Nucleolin and various rDNA G-quadruplexes with Ki values in the micromolar range. aacrjournals.org
Fluorescence Spectroscopy and Microscopy for Intracellular Localization
This compound's inherent fluorescence has been a significant advantage in studying its cellular uptake and subcellular distribution. The compound exhibits an excitation maximum at 350 nm and an emission maximum at 550 nm. aacrjournals.org
Fluorescence Microscopy has been directly applied to visualize the localization of this compound within cancer cells. Studies using A549 lung carcinoma cells demonstrated that this compound rapidly enters the cells and accumulates specifically in the nucleoli, the primary site of ribosome biogenesis. aacrjournals.org This was observed by treating cells with this compound, fixing them, and then visualizing the compound's natural fluorescence. The distinct localization within the nucleolus is consistent with its proposed mechanism of targeting rDNA G-quadruplexes and interfering with rRNA synthesis. aacrjournals.org
Fluorescence Spectroscopy provides the foundational data on the molecule's photophysical properties, enabling its use as a fluorescent probe in microscopy studies. aacrjournals.orgnih.gov The distinct spectral characteristics allow for its detection and differentiation from cellular autofluorescence.
Nuclear Run-on Assays for Transcription Elongation
To determine the functional consequence of this compound's interaction with the rDNA machinery, nuclear run-on assays were performed. This technique measures the transcriptional activity of genes in isolated nuclei by allowing engaged RNA polymerases to extend nascent transcripts in the presence of labeled nucleotides. It provides a direct measure of transcription elongation at a specific point in time.
The results from nuclear run-on experiments demonstrated that this compound inhibits the elongation step of transcription mediated by RNA Polymerase I (Pol I). aacrjournals.org This inhibition was found to be dose-dependent. This finding is crucial as it directly links the disruption of nucleolin/rDNA quadruplex complexes by this compound to the suppression of rRNA synthesis, which is a key process in ribosome biogenesis. aacrjournals.org The specificity of this inhibition was also highlighted, as this compound did not affect the synthesis of c-myc mRNA by RNA Polymerase II at similar concentrations. aacrjournals.org
| Assay | Target Process | Compound | Result (IC50) |
| Nuclear Run-on Assay | Pol I Transcription Elongation | This compound | 3.3 µM |
| qRT-PCR | rRNA Synthesis (HCT-116 cells) | This compound | 4.3 µM |
Molecular and Cellular Biology Techniques
Immunofluorescence and Chromatin Immunoprecipitation (ChIP)
To further validate the intracellular target engagement of this compound, immunofluorescence and Chromatin Immunoprecipitation (ChIP) assays were employed. These techniques provided evidence of this compound's effect on the localization and DNA-binding activity of nucleolin in living cells. aacrjournals.org
Immunofluorescence microscopy was used to visualize the location of the nucleolin protein within the cell before and after treatment with this compound. In untreated cells, nucleolin is predominantly found within the nucleoli. However, upon treatment with this compound, a significant redistribution of nucleolin from the nucleoli to the nucleoplasm was observed. aacrjournals.org This relocalization is a direct cellular consequence of this compound disrupting the interaction of nucleolin with its rDNA targets.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and specific DNA sequences in the natural chromatin context of the cell. nih.gov In this compound studies, ChIP assays were used to monitor the association of nucleolin with rDNA quadruplex regions. The results confirmed that treatment with this compound leads to a dissociation of nucleolin from these rDNA sites. aacrjournals.org This provides direct evidence that this compound enters the cell, reaches its target in the nucleolus, and disrupts the critical protein-DNA interactions necessary for rRNA synthesis.
| Technique | Observation in Control Cells | Observation after this compound Treatment |
| Immunofluorescence | Nucleolin is localized in the nucleoli. | Nucleolin is redistributed from the nucleoli into the nucleoplasm. |
| ChIP Assay | Nucleolin is associated with rDNA quadruplexes. | Nucleolin is dissociated from rDNA quadruplexes. |
This table summarizes the cellular effects of this compound on the nucleolin protein as observed through immunofluorescence and ChIP assays. aacrjournals.org
Quantitative Real-Time PCR for Gene Expression Analysis
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a pivotal technique for analyzing gene expression levels with high sensitivity and specificity. nih.gov This method allows researchers to measure the abundance of specific messenger RNA (mRNA) transcripts in a sample, providing a clear picture of how a compound like this compound alters cellular gene activity. nih.gov The process involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of target cDNA sequences in real-time using fluorescent probes. nih.gov
In studies investigating this compound's mechanism, qRT-PCR has been employed to assess the compound's impact on the expression of key genes involved in cancer progression. One study analyzed the effects of this compound on various mRNA levels in A549 lung carcinoma cells. The results demonstrated a selective activity of the compound. Specifically, this compound was shown to significantly reduce the levels of pre-ribosomal RNA (pre-rRNA), which is a critical component of ribosome biogenesis—a process often upregulated in cancer cells. aacrjournals.org In contrast, the expression levels of several key oncogenes were less affected, indicating a targeted mechanism of action rather than broad transcriptional inhibition. aacrjournals.org
Another application of this methodology was seen in the investigation of this compound's effects on the malaria parasite, Plasmodium falciparum. Researchers used qRT-PCR to measure the expression of specific genes following treatment with the compound, with gene expression levels calculated relative to the average of two housekeeping genes to ensure accuracy. nih.gov These studies are crucial for understanding the compound's mode of action and its potential for repositioning as an antimalarial agent. nih.gov
| Gene Target | Effect Observed | Significance |
|---|---|---|
| pre-rRNA | Significant Decrease | Indicates inhibition of ribosome biogenesis aacrjournals.org |
| c-myc | No Significant Change | Suggests selectivity in transcriptional inhibition aacrjournals.org |
| bcl-2 | No Significant Change | Suggests selectivity in transcriptional inhibition aacrjournals.org |
| c-myb | No Significant Change | Suggests selectivity in transcriptional inhibition aacrjournals.org |
| k-ras | No Significant Change | Suggests selectivity in transcriptional inhibition aacrjournals.org |
In Vitro Assays for DNA Replication and Damage Response
In vitro assays are indispensable for characterizing the direct effects of a compound on fundamental cellular processes like DNA replication and for detecting potential DNA damage. These cell-free or cell-based systems allow for controlled investigation into the molecular mechanisms of drug action.
DNA Replication Assays: this compound and other fluoroquinolones are known to interact with type II topoisomerases, enzymes critical for resolving DNA topological problems during replication. nih.gov Inhibition of these enzymes can stall replication forks and impede DNA synthesis. Studies on the effects of this compound have shown that it selectively inhibits RNA synthesis over DNA and protein synthesis, suggesting a primary mechanism that may not directly target the core DNA replication machinery in the same way as traditional antibiotics. aacrjournals.org However, its G-quadruplex stabilizing activity can indirectly inhibit replication by blocking the progression of DNA polymerase at G-quadruplex-forming regions in the genome. mdpi.com Assays measuring the incorporation of labeled nucleotides into newly synthesized DNA are commonly used to quantify the inhibitory effects of compounds on DNA replication. aacrjournals.org
DNA Damage Response Assays: The interaction of this compound with G-quadruplexes and its potential off-target effects on topoisomerases can lead to DNA damage. nih.gov A significant breakthrough was the discovery that homologous recombination (HR) is crucial for repairing DNA damage caused by G-quadruplex-interactive compounds. nih.gov This finding suggests that these agents induce DNA lesions that require complex repair pathways.
Several in vitro methods are used to detect such damage:
Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique is used to detect DNA strand breaks in individual cells. Following treatment with a compound like this compound, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the length and intensity of which correlate with the extent of DNA damage. nih.govnih.gov While specific comet assay data for this compound is not detailed in the provided context, this method is standard for evaluating the DNA-damaging potential of related fluoroquinolones like ciprofloxacin (B1669076). nih.gov
γH2AX Foci Formation: The phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest cellular responses to DNA double-strand breaks. Immunofluorescence microscopy can be used to visualize the formation of γH2AX foci at the sites of damage, providing a quantitative measure of DNA break induction. The In Vitro MultiFlow® assay is a high-content screening tool that incorporates the measurement of γH2AX to assess genotoxicity and differentiate between DNA-reactive and non-DNA-reactive mechanisms of action. criver.com
SOS Response Assays: In bacteria, DNA damage can trigger the SOS response, a global DNA damage repair system. Reporter assays, such as the umuC test, can measure the induction of this pathway as an indicator of primary DNA damage. researchgate.net
Studies in Plasmodium falciparum have shown that while the this compound derivative CX-5461 is a potent inducer of DNA damage, this compound itself causes weaker signatures of DNA damage, suggesting differing modes of action between the two related compounds. nih.gov
Computational Approaches in G-quadruplex Ligand Design
The development of this compound as a G-quadruplex targeting agent was guided by a rational design strategy. nih.gov Computational chemistry and molecular modeling play a crucial role in this process, enabling the design and optimization of ligands that can selectively bind to and stabilize G-quadruplex structures, which are abundant in the promoter regions of oncogenes and in telomeres. mdpi.com
Molecular Docking: Molecular docking is a key computational tool used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. sphinxsai.com In the context of G-quadruplex ligand design, docking simulations are used to predict how a molecule like this compound fits into the grooves or stacks on the planar G-quartets of a G-quadruplex structure. The process involves:
Preparation of Ligand and Receptor: Three-dimensional structures of the ligand (e.g., this compound) and the G-quadruplex DNA target are prepared. This may involve generating the 3D structure from a 2D drawing and optimizing its geometry. sphinxsai.com
Docking Simulation: A docking program systematically samples different orientations and conformations of the ligand within the binding site of the G-quadruplex.
Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the G-quadruplex. sphinxsai.comnih.gov
These simulations help medicinal chemists prioritize which novel compounds to synthesize and test, saving significant time and resources. For instance, docking studies can reveal how modifications to the fluoroquinolone scaffold might enhance binding affinity or selectivity for a specific G-quadruplex target. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-G-quadruplex complex over time. These simulations provide insights into the stability of the predicted binding mode and can reveal more complex interactions that are not apparent from static docking poses. mdpi.comdigitellinc.com By simulating the movement of atoms and molecules, researchers can calculate binding free energies with higher accuracy and understand how factors like solvent and ion interactions contribute to the binding event. mdpi.com These computational approaches are integral to the modern drug discovery process, facilitating the structure-based design of new and more effective G-quadruplex ligands. researchgate.net
Future Directions in Quarfloxacin Research
Elucidating Unresolved Aspects of Quarfloxacin's Complete Mechanism of Action in Various Organisms
While this compound is known to be derived from fluoroquinolones that interact with both topoisomerase II and G-quadruplexes, its precise mechanism of action is not fully resolved and appears to differ across various organisms, presenting a crucial area for future research. researchgate.netnih.gov
In human cancer cells, this compound was initially proposed to function by disrupting the interaction between the protein nucleolin and G-quadruplexes within ribosomal DNA (rDNA). This action was thought to inhibit ribosomal RNA (rRNA) synthesis, leading to apoptosis. nih.govresearchgate.net However, more recent studies on its close analog, CX-5461 (Pidnarulex), suggest that the primary target may instead be topoisomerase II (Top2) located at transcribed regions that are rich in G-quadruplexes. researchgate.netnih.gov This finding raises questions about whether this compound's main anticancer effect is due to RNA polymerase I inhibition or Top2 poisoning at G4 sites, a critical distinction for guiding its clinical application.
The situation is equally complex in the malaria parasite, Plasmodium falciparum. This compound exhibits potent, fast-acting antimalarial properties both in vitro and in vivo. nih.gov However, its mode of action in this organism remains elusive. nih.gov Studies have indicated that, unlike in human cells, the antimalarial effect does not appear to stem from the inhibition of rRNA transcription. nih.gov Furthermore, while its analog CX-5461 acts primarily as a DNA-damaging agent in the parasite, this compound induces weaker DNA damage signatures, suggesting its complete antimalarial mechanism is distinct, likely parasite-specific, and potentially multi-factorial. nih.gov Elucidating this unique mechanism could pave the way for novel antimalarial strategies.
Future research must therefore focus on definitively identifying the primary molecular targets of this compound in both cancer cells and pathogenic organisms. Key unresolved questions include:
How does the drug achieve selectivity between bacterial gyrase/topoisomerase, human topoisomerase, and parasitic targets?
What specific factors contribute to its potent, yet mechanistically unclear, activity in P. falciparum?
Exploration of Novel Therapeutic Applications Beyond Current Indications
This compound was one of the first G-quadruplex inhibitors to advance to clinical trials for cancer, specifically for neuroendocrine tumors and has been investigated for lymphoid leukemia. researchgate.netdrugbank.comnih.gov Its ability to target G-quadruplex structures, which are prevalent in the promoter regions of oncogenes like c-MYC, underpins its anticancer potential. nih.govresearchgate.net However, the unique properties of this compound suggest its utility could extend beyond these initial indications.
Antiparasitic Applications: The most promising new application for this compound is in the treatment of malaria. It has demonstrated nanomolar potency against blood-stage P. falciparum and the ability to prevent the establishment of blood-stage malaria in murine models. nih.gov Given the rise of resistance to current antimalarial drugs, this compound represents a candidate with a potentially novel mechanism of action. nih.gov Research should be expanded to investigate its efficacy against other protozoan parasites responsible for diseases like leishmaniasis and trypanosomiasis, which are also significant global health concerns. uspharmacist.comnih.gov
Antiviral Research: The broader class of fluoroquinolones has shown some evidence of antiviral activity against a range of viruses, including Hepatitis C virus (HCV) and certain coronaviruses, although often at high concentrations. nih.goveprajournals.comnih.gov The mechanism is often attributed to the inhibition of viral helicases or topoisomerases. nih.gov Future studies could explore whether this compound, with its enhanced G4-binding affinity, possesses clinically relevant antiviral activity, particularly against viruses with G-rich genomes or those that rely on G4 structures for replication.
Expanded Anticancer Roles: The discovery that G4-stabilizing agents like the this compound analog CX-5461 are particularly effective in cancers with deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations) opens up a "synthetic lethal" approach to cancer therapy. nih.gov Future research should investigate this compound's efficacy in a broader range of solid and hematological malignancies defined by specific genetic backgrounds, potentially leading to its use as a personalized medicine. researchgate.netresearchgate.net
Strategies for Overcoming Challenges in G-quadruplex Ligand Selectivity
A major hurdle in the development of G4-targeting drugs, including this compound, is achieving high selectivity. The human genome contains hundreds of thousands of potential G-quadruplex-forming sequences, located in diverse regions such as telomeres, oncogene promoters, and ribosomal DNA. nih.gov Lack of selectivity can lead to off-target effects and toxicity. Future research must focus on rational drug design to create this compound analogs with improved selectivity for specific G4 targets.
The original design of this compound's precursors involved extending the planar core of a fluoroquinolone to enhance interaction with the G-quartet tetrad, while modifying side arms to increase selectivity between different G4 structures and prevent topoisomerase poisoning. researchgate.net Building on this, several general strategies can be applied to further refine selectivity:
| Strategy | Rationale | Potential Application for this compound Analogs |
| Modification of Side Chains | Reduce non-specific electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. | Replace positively charged groups with neutral, hydrophilic moieties to decrease binding to duplex DNA and enhance specificity for G4 grooves or loops. |
| Alteration of the Planar Core | Optimize stacking interactions with the terminal G-quartets of specific G4 topologies (e.g., parallel vs. hybrid-type). | Synthesize derivatives with varied aromatic surface areas and shapes to favor binding to the G4 structures in specific oncogene promoters (e.g., c-MYC) over telomeric G4s. |
| Conformationally Restricted Design | Create more rigid molecules that fit precisely into the binding pockets of a target G4 structure. | Develop analogs where the side chains are locked into a specific conformation that is complementary to a target G4, thereby disfavoring binding to other G4s. |
| Targeting G4-Protein Interactions | Design molecules that specifically disrupt the binding of a particular protein to its cognate G4 sequence. | Refine the structure to more effectively displace nucleolin from rDNA G4s or inhibit the binding of transcription factors to promoter G4s, enhancing mechanism-based selectivity. |
This table outlines general strategies in G-quadruplex ligand design that could be applied to future this compound research.
By employing these strategies, medicinal chemists can aim to develop next-generation this compound derivatives that are not only potent but also highly selective for their intended cancer or pathogen-specific G-quadruplex targets.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To successfully translate this compound and its future analogs into clinical use, it is imperative to utilize advanced preclinical models that more accurately recapitulate human physiology and disease states than traditional two-dimensional (2D) cell cultures.
In Vitro Models: The limitations of 2D cell culture, which fails to mimic the complex architecture and microenvironment of tissues, are well-documented. frontiersin.org Three-dimensional (3D) cell culture models offer a more physiologically relevant platform for studying drug efficacy and mechanism. researchgate.netfrontiersin.orgmdpi.com
Spheroids and Organoids: These 3D cell aggregates can replicate the cell-cell interactions, nutrient gradients, and hypoxic cores found in solid tumors. mdpi.com Using patient-derived cancer organoids would allow for testing this compound's efficacy in a personalized medicine context, correlating drug response with the specific genetic background of a patient's tumor. nih.govyoutube.com For antiparasitic studies, co-culture organoid models of the liver or gut could be used to study the drug's effect on parasitic life cycle stages in a human-relevant environment. nih.gov
Organs-on-a-Chip (OOC): These microfluidic devices can model the function of human organs with even greater fidelity, incorporating physiological flow and interactions between different cell types. nih.govresearchgate.net An OOC platform could be used to study this compound's pharmacokinetics and its effect on interconnected organs, providing insights into its systemic behavior that are not possible with static cultures. moleculardevices.com
In Vivo Models: While animal models have been essential, refining their use can provide more translatable data.
Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, maintain the heterogeneity and architecture of the original human tumor. nih.gov These models are superior to those using immortalized cell lines for evaluating the anticancer activity of this compound and for identifying biomarkers of response. researchgate.net
Humanized Mouse Models: For indications where the immune system plays a key role, mice with reconstituted human immune systems can provide critical insights into the interplay between a drug, the target cells (cancer or pathogen), and human immune responses.
By integrating these advanced in vitro and in vivo models into future research programs, scientists can gain a more comprehensive understanding of this compound's mechanism, better predict its efficacy and safety, and accelerate its development for a range of therapeutic applications.
Q & A
Q. How should researchers address ethical and regulatory requirements when transitioning this compound from preclinical to clinical trials?
- Methodological guidance: Follow Good Laboratory Practice (GLP) guidelines for toxicity studies, including genotoxicity (Ames test) and cardiotoxicity (hERG assay) evaluations. Submit Investigational New Drug (IND) applications with comprehensive PK, safety, and manufacturing data. Engage ethics committees early for protocol review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
